molecular formula C23H23N3OS2 B2547136 2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 763128-88-7

2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2547136
CAS No.: 763128-88-7
M. Wt: 421.58
InChI Key: WJSARUBYFBWYRR-UHFFFAOYSA-N
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Description

The compound 2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide features a unique pharmacophore combining acetamide, sulfanyl, and thiourea moieties. Its structure includes:

  • An N-(3,4-dimethylphenyl)acetamide core.
  • A sulfanyl (-S-) bridge connecting the acetamide to a phenyl ring.
  • A thiourea (anilinocarbothioyl) group attached to the phenyl ring via an amino linkage .

Key identifiers:

  • Molecular Formula: C₁₆H₁₈N₂OS (based on structural analogs in ).
  • Safety Profile: Includes precautions P273 (avoid release to the environment), P391 (collect spillage), and P501 (disposal guidelines) .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(phenylcarbamothioylamino)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS2/c1-16-8-9-20(14-17(16)2)24-22(27)15-29-21-12-10-19(11-13-21)26-23(28)25-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSARUBYFBWYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763128-88-7
Record name 2-((4-((ANILINOCARBOTHIOYL)AMINO)PHENYL)THIO)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C23H23N3OS
  • Molecular Weight : 421.6 g/mol
  • CAS Number : 763128-88-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from aniline derivatives. The process includes:

  • Formation of the Anilinocarbothioyl Intermediate : Aniline reacts with carbon disulfide.
  • Coupling Reaction : The intermediate is coupled with 2-aminophenyl sulfide under basic conditions (e.g., sodium hydroxide).
  • Acetylation : The final product is obtained through acetylation reactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, altering their function and affecting cellular signaling pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example:

  • A study evaluated a series of acetamide derivatives for their antitumor activity against human cancer cell lines, revealing that certain modifications led to enhanced efficacy against specific types of cancer .

Cytotoxicity Studies

Cytotoxicity assays are essential for determining the safety and effectiveness of new compounds. Preliminary studies suggest that this compound may possess cytotoxic effects on various cancer cell lines, although further detailed investigations are necessary to quantify these effects.

Case Studies

  • Evaluation Against Tumor Cell Lines :
    • In vitro studies have screened various derivatives against approximately 60 human tumor cell lines derived from different neoplastic diseases. These studies often reveal structure-activity relationships that can guide further development .
  • Mechanistic Studies :
    • Research has shown that compounds with similar thioamide structures can induce apoptosis in cancer cells, suggesting that the mechanism may involve the activation of apoptotic pathways .

Data Summary Table

PropertyValue
Molecular FormulaC23H23N3OS
Molecular Weight421.6 g/mol
CAS Number763128-88-7
Antitumor ActivityPositive (varies by derivative)
Mechanism of ActionEnzyme inhibition, receptor binding

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Variations

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
  • Structure : Acetamide core linked to a 3,4-dimethoxyphenyl group via an ethyl chain, with a sulfonamide substituent.
  • Key Differences: Replaces the thiourea group with a sulfonamide and uses a phenoxy linkage instead of sulfanyl.
  • Biological Relevance : Demonstrated ACE2 inhibition with a docking score of -5.51 kcal/mol .
(b) 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Compound 8)
  • Structure : Acetamide core with dichlorophenyl and sulfamoylphenyl groups.
  • Key Differences : Sulfamoyl (SO₂NH) group instead of thiourea; higher molecular weight due to pyrimidine substituents.
  • Physical Properties : Melting point 168–173°C, Rf = 0.79 (Ethyl acetate:MeOH:Hexane:DCM) .
(c) N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamide
  • Structure : Features a sulfamoyl (SO₂NH) bridge instead of sulfanyl and lacks the thiourea group.
  • Crystallography : Single-crystal X-ray data confirmed planar geometry (mean C–C bond length = 0.004 Å) .
  • Applications : Sulfonamide analogs exhibit antimicrobial activity .
(d) 2-[(4-Amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
  • Structure : Sulfanyl-acetamide core with a triazole substituent and dichlorophenyl group.
  • Key Differences : Heterocyclic triazole replaces the thiourea; dichlorophenyl enhances lipophilicity.
  • Synonym: ZINC2445427 .

Key Observations :

  • Thiourea vs.
  • Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound offers steric bulk and electron-donating effects, contrasting with dichlorophenyl (electron-withdrawing) in and .
  • Melting Points : Higher melting points in sulfonamide analogs (e.g., 202–210°C for compound 12 ) suggest greater crystallinity due to polar SO₂ groups.

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